molecular formula C3H9NSi B14244304 CID 21940867

CID 21940867

Cat. No.: B14244304
M. Wt: 87.20 g/mol
InChI Key: BOQBXCDLVCECDD-UHFFFAOYSA-N
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Description

This absence suggests either a typographical error in the CID or that the compound falls outside the scope of the studies cited here. To maintain scientific rigor, this article will instead focus on general methodologies for compound comparison and illustrate these principles using documented examples from the evidence.

Properties

Molecular Formula

C3H9NSi

Molecular Weight

87.20 g/mol

InChI

InChI=1S/C3H9NSi/c1-2-3-5-4/h2-4H2,1H3

InChI Key

BOQBXCDLVCECDD-UHFFFAOYSA-N

Canonical SMILES

CCC[Si]N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 21940867” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under mechanical grinding with a manganese catalyst, magnesium metal, and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 21940867” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often utilizes halogenated compounds and catalysts to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 21940867” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of compound “CID 21940867” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Framework for Comparative Analysis of Chemical Compounds

Comparative studies of chemical compounds typically evaluate:

  • Structural features (e.g., functional groups, stereochemistry, backbone modifications).
  • Pharmacological activity (e.g., enzyme inhibition, receptor binding).
  • Physicochemical properties (e.g., solubility, logP, molecular weight).
  • Biological outcomes (e.g., efficacy, toxicity, metabolic stability).

Key evidence-based examples include:

Structural Comparisons

(Figure 8) highlights betulin-derived inhibitors , such as:

  • Betulin (CID 72326) : A pentacyclic triterpene with a lupane skeleton.

Table 1: Structural Comparison of Betulin Derivatives

Compound Name CID Key Structural Features Bioactivity
Betulin 72326 Lupane backbone, hydroxyl groups at C-3/C-28 Anti-inflammatory, antiviral
3-O-Caffeoyl Betulin 10153267 Caffeoyl ester at C-3 Enhanced solubility, potential anticancer
Betulinic Acid 64971 Carboxylic acid group at C-28 HIV-1 protease inhibition, antitumor

This table illustrates how functional group modifications (e.g., esterification, oxidation) alter bioactivity and physicochemical profiles .

Functional Comparisons

discusses chemotherapy-induced diarrhea (CID) and compares therapeutic outcomes of compounds like irbesartan (CID 3749) and troglitazone (CID 5591) . These inhibitors target bile acid transporters or nuclear receptors, demonstrating how structural diversity drives divergent mechanisms of action .

Case Study: Oscillatoxin Derivatives ()


compares oscillatoxin analogs, emphasizing how methylation and backbone elongation affect toxicity and bioactivity:

Table 2: Oscillatoxin Derivatives and Bioactivity

Compound Name CID Structural Variation Reported Activity
Oscillatoxin D 101283546 Core macrocyclic structure Cytotoxic, ion channel modulation
30-Methyl-Oscillatoxin D 185389 Methyl group at C-30 Increased metabolic stability
Oscillatoxin E 156582093 Extended side chain Enhanced receptor binding

These modifications highlight the role of stereoelectronic effects and hydrophobicity in modulating biological interactions .

Methodological Insights from Machine Learning ()

(Table 8) employs descriptor-based models to predict placental transfer classes (C/NC) for compounds similar to Tubocuraine (CID 6000) . Parameters such as logP , molecular weight , and hydrogen-bonding capacity are critical discriminators. For example:

  • Tubocuraine (CID 6000) : High molecular weight (>500 Da) limits placental transfer.
  • Analog A (CID unspecified) : Reduced logP (<3) correlates with improved transfer .

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